molecular formula C28H29N3O2 B11344336 4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B11344336
M. Wt: 439.5 g/mol
InChI Key: NMDVGPXOXYWAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidine ring, a benzimidazole moiety, and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE involves multiple steps, starting with the preparation of the benzimidazole and pyrrolidine intermediates. The general synthetic route includes:

    Preparation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is typically formed through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the benzimidazole intermediate with the pyrrolidine ring and the ethylphenoxy group using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine moieties.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole and pyrrolidine rings.

    Substitution: The ethylphenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Drug Discovery: It serves as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and antimicrobial properties.

    Industrial Applications: The compound’s unique structure makes it a candidate for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets in the body. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity. The ethylphenoxy group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-BENZIMIDAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE
  • 4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-BENZIMIDAZOL-2-YL}-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE

Uniqueness

The uniqueness of 4-{1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the ethylphenoxy group enhances its lipophilicity, while the benzimidazole and pyrrolidine moieties contribute to its binding affinity and specificity for biological targets.

This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

4-[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-3-21-11-13-24(14-12-21)33-16-15-30-26-10-5-4-9-25(26)29-28(30)22-18-27(32)31(19-22)23-8-6-7-20(2)17-23/h4-14,17,22H,3,15-16,18-19H2,1-2H3

InChI Key

NMDVGPXOXYWAQB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.